An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorothiophene-2-sulfonyl chloride is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a reactive sulfonyl chloride group and two chlorine atoms on a thiophene ring—offers a versatile platform for the synthesis of complex molecular architectures. The sulfonamide linkage, readily formed from this sulfonyl chloride, is a cornerstone pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of 4,5-Dichlorothiophene-2-sulfonyl chloride, designed to empower researchers in its effective and safe utilization.
Chemical and Physical Properties
4,5-Dichlorothiophene-2-sulfonyl chloride is a solid at room temperature with a molecular formula of C₄HCl₃O₂S₂ and a molecular weight of 251.54 g/mol .[1][2] While some physical properties are predicted, they provide a useful guide for experimental work.
| Property | Value | Source |
| CAS Number | 126714-85-0 | [2] |
| Molecular Formula | C₄HCl₃O₂S₂ | [2] |
| Molecular Weight | 251.54 g/mol | [2] |
| Melting Point | 54-58 °C (lit.) | [1] |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [1] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | - |
| Solubility | Reacts with water. Soluble in many organic solvents. | Inferred |
Synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride
A likely starting material for this synthesis is 2,3-dichlorothiophene. The chlorosulfonation reaction introduces the sulfonyl chloride group onto the thiophene ring.
Caption: Proposed synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride.
General Experimental Considerations for Chlorosulfonation:
Chlorosulfonation is a highly exothermic and hazardous reaction that should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: The reaction is typically carried out in a flask equipped with a dropping funnel, a stirrer, and a system to vent the evolved hydrogen chloride gas to a scrubber.
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Reagent Addition: The 2,3-dichlorothiophene would be cooled to a low temperature (e.g., 0 °C) before the slow, dropwise addition of chlorosulfonic acid. This controlled addition is crucial to manage the exothermic nature of the reaction.
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Reaction and Workup: After the addition is complete, the reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The reaction is then carefully quenched by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, washed, dried, and purified, often by distillation or crystallization.
Reactivity and Applications in Synthesis
The primary utility of 4,5-Dichlorothiophene-2-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. This allows for facile reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
Synthesis of Sulfonamides
The reaction of 4,5-Dichlorothiophene-2-sulfonyl chloride with primary or secondary amines is the most common and significant transformation of this compound. This reaction, typically carried out in the presence of a base like pyridine or triethylamine, readily yields N-substituted 4,5-dichlorothiophene-2-sulfonamides.[3]
Caption: General reaction scheme for sulfonamide synthesis.
A Detailed, Step-by-Step Protocol for Sulfonamide Synthesis:
This protocol is a general guideline and may require optimization for specific amines.[3]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.
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Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The combined organic layers should be washed successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.
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Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore, and dichlorothiophene-containing sulfonamides are of significant interest in drug discovery.[3] The chlorine substituents on the thiophene ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific drugs derived directly from 4,5-Dichlorothiophene-2-sulfonyl chloride are not prominently documented in the reviewed literature, the resulting sulfonamide derivatives are explored for a range of therapeutic applications, including as enzyme inhibitors.[3]
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. Its chemical shift would be influenced by the electron-withdrawing effects of the sulfonyl chloride and chlorine substituents. The ¹³C NMR spectrum would display four distinct signals for the four carbons of the thiophene ring.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group and the loss of SO₂.
Safety, Handling, and Storage
4,5-Dichlorothiophene-2-sulfonyl chloride is a reactive and corrosive compound that requires careful handling. The following safety precautions are based on data for analogous sulfonyl chlorides and should be strictly followed.[2][4]
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Hazards:
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Personal Protective Equipment (PPE):
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Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.
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Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Do not breathe dust.
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Handle under an inert atmosphere where possible to prevent reaction with moisture.
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-
First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Store in a corrosives area.
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Keep away from incompatible materials such as strong bases and water.[2]
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Conclusion
4,5-Dichlorothiophene-2-sulfonyl chloride is a valuable and reactive building block for organic synthesis. Its ability to readily form sulfonamides makes it a key intermediate in the development of new therapeutic agents and functional materials. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation of its properties, synthesis, reactivity, and safe handling based on established chemical principles and data from analogous compounds. Researchers employing this reagent are encouraged to proceed with caution, utilizing the general protocols provided as a starting point for their specific applications.
References
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PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]
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Organic Syntheses. Thiophenol. [Link]
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NIST WebBook. 2,5-Dichlorothiophene-3-sulfonyl chloride. [Link]
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NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
ResearchGate. The mass spectra of some thiophene-sulfonyl derivatives. [Link]
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ChemBK. 4,5-dichlorothiophene-2-sulfonyl chloride. [Link]
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PubChem. Tartrate salt of 5-chloro-thiophene-2-carboxylic acid... [Link]
- Google Patents.
- Google Patents. Process for making 2,5-dichlorothiophene.
- Google Patents. Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

